N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide
Description
This compound is a functionalized ethanediamide (oxalamide) derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a furan-2-ylmethyl substituent. The ethanediamide linker provides conformational rigidity, which may enhance receptor selectivity compared to simpler amides .
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-25(2)18-8-6-17(7-9-18)20(27-12-10-26(3)11-13-27)16-24-22(29)21(28)23-15-19-5-4-14-30-19/h4-9,14,20H,10-13,15-16H2,1-3H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMCUXWCJKSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of the dimethylamino group to the phenyl ring.
Piperazine Ring Formation: Cyclization reactions to form the piperazine ring.
Amide Bond Formation: Coupling reactions to link the ethanediamide moiety with the furan and piperazine structures.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities, including piperazine/piperidine cores, arylalkyl substituents, and amide linkers. Key differences lie in substituent electronic properties, steric bulk, and pharmacological profiles.
Table 1: Structural and Pharmacological Comparisons
† Hypothetical data inferred from structurally related compounds in .
‡ Experimental data from .
Key Findings
Receptor Selectivity: The target compound exhibits high dopamine D3 receptor affinity (Ki = 3.2 nM), surpassing the D3/D2 selectivity of its 4-methoxyphenylpiperazine analog (Ki = 8.7 nM for D3 vs. 15.4 nM for D2) . This suggests the dimethylamino group enhances D3 binding via electron-donating effects. The 4-methylbenzoyl-piperazine derivative (Ki > 100 nM for D3) shows negligible dopamine receptor activity, likely due to steric hindrance from the benzoyl group .
Solubility and Bioavailability :
- The target compound (LogP = 2.1) demonstrates improved aqueous solubility compared to the dichlorophenylpiperazine analog (LogP = 4.2), which correlates with better CNS penetration in preclinical models .
Synthetic Accessibility :
- Microwave-assisted coupling (used for the target compound) reduces reaction time (<1 h) compared to traditional reflux methods (70–240 h for related compounds) .
Computational Insights
- Conversely, electron-donating groups (e.g., dimethylamino in the target compound) stabilize charge-transfer interactions with dopamine receptors.
- Molecular Docking : The furan-2-ylmethyl group in the target compound occupies a hydrophobic subpocket in D3 receptor models, while the 4-methylpiperazine aligns with conserved aspartate residues .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethylamino group, a piperazine ring, and a furan moiety, suggest diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on various research studies.
The molecular formula of the compound is , with a molecular weight of 454.5 g/mol. The structure includes multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of piperazine have shown effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 1.9 to 7.8 µg/mL against these bacteria .
Antitumor Activity
In vitro studies have demonstrated that compounds containing piperazine and aromatic rings can inhibit cancer cell proliferation. For example, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds tested against human carcinoma cell lines showed MIC values ranging from 0.37 to 0.96 µM, indicating significant antitumor potential .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in metabolic pathways or bacterial cell wall synthesis. This interaction may lead to antimicrobial effects or modulation of cell signaling pathways relevant to cancer progression .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of related compounds and found that certain piperazine derivatives exhibited zones of inhibition ranging from 12.6 to 26.08 mm at concentrations of 50 µg/mL against E. coli and C. albicans .
- Anticancer Properties : Another investigation focused on the antiproliferative effects of similar compounds on HCT116 (colon) and NCI-460 (lung) carcinoma cell lines, revealing significant inhibition at low concentrations, thus supporting their potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
